3,5-Bis(2,2,2-trifluoroethoxy)aniline
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Overview
Description
3,5-Bis(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C10H9F6NO2 and its molecular weight is 289.177. The purity is usually 95%.
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Scientific Research Applications
Monodentate Transient Directing Group in Synthesis
3,5-Bis(2,2,2-trifluoroethoxy)aniline has been utilized as a monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, regioselectivities, and broad functional group compatibility (Wang et al., 2019).
Role in Heterocycle Synthesis
This compound reacts with anilines to form N-hexafluoroisopropylated products. These products can further undergo dehydrofluorination to yield 2-arylamino-1,1,3,3,3-pentafluoropropenes, which are crucial for synthesizing benzo-1,4-dihetero-six membered rings with CF3 groups at the N-α-position (Kubota et al., 1983).
Pesticide Development
This compound is used in the synthetic process of novel pesticides like Bistrifluron. It undergoes various chemical transformations leading to compounds exhibiting potent growth-retarding activity against pests, suitable for industrial production (Liu, 2015).
Substitution Reactions
It has been found effective for regioselective sequential substitution reactions of 5-trifluoromethylpyrimidine derivatives with heteroatom nucleophiles. The trifluoroethoxy group serves as an efficient leaving group in these reactions (Kagawa et al., 2015).
Insecticide Synthesis and SAR Studies
This compound was part of a structure-activity relationship study for the synthesis of anilino-triazine insecticides. It highlighted the importance of electron-withdrawing substituents in enhancing insecticidal potency (Johnson et al., 2017).
Liquid Crystal Research
The compound is involved in synthesizing derivatives used in liquid crystal research. The trifluoromethyl and trifluoromethoxy derivatives exhibit stable smectic phases, contributing to a deeper understanding of liquid crystalline properties (Miyajima et al., 1995).
Safe Preparation of Organic Compounds
This compound is used for the safe and efficient preparation of 3,5-bis(trifluoromethyl)acetophenone, demonstrating its utility in synthesizing complex organic compounds (Zhao, 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of drugs targeting α-glucosidase .
Mode of Action
It’s suggested that the bridging −nh group of similar compounds forms a hydrogen bond with glu 260 , which could be a possible interaction for this compound as well.
Properties
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16/h1-3H,4-5,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOJQURMIYYFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.